N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYZHMRKUYVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.
Acetamidation: The benzothiazole derivative is then acetamidated using acetic anhydride and a base such as pyridine.
Coupling with 4-(tert-butyl)benzoyl Chloride: The final step involves coupling the acetamidobenzo[d]thiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide or benzamide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The acetamide and tert-butyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Acetamido vs. Amino Groups
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The 6-amino substituent in ABTB increases reactivity and metabolic susceptibility compared to the acetamido group in the target compound. The acetamido group improves stability by reducing nucleophilicity and may enhance bioavailability through modulated solubility .
- N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide: A nitro group at the 6-position (intermediate in ABTB synthesis) introduces strong electron-withdrawing effects, contrasting with the electron-donating acetamido group.
Methoxy and Trifluoromethyl Substitutions
- 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide :
Dual methoxy groups increase hydrophilicity and electron density, contrasting with the hydrophobic tert-butyl and moderately polar acetamido groups in the target compound. This structural divergence may influence solubility and target affinity . - Trifluoromethyl-Substituted Analogs (e.g., Compound 28) :
Trifluoromethyl groups (e.g., in 6-(trifluoromethyl)benzo[d]thiazol-2-yl derivatives) impart strong electron-withdrawing effects and metabolic resistance, whereas the tert-butyl group in the target compound contributes to steric hindrance and lipophilicity .
Variations in the Benzamide Moiety
tert-Butyl vs. Ethoxy and Morpholinomethyl Groups
- N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide :
The ethoxy group offers moderate hydrophobicity and flexibility, contrasting with the rigid, bulky tert-butyl group. This difference may affect membrane permeability and binding pocket compatibility . - The tert-butyl group, in contrast, prioritizes lipophilicity and steric effects .
Triazole-Linked Derivatives (e.g., Compound 30)
- Such structural complexity may influence multitarget binding profiles .
Functional Group Additions and Modifications
- Carbamothioyl Derivatives (e.g., Compounds 3a–3g) :
The introduction of a thiourea group (carbamothioyl) enables sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding), which are absent in the target compound’s benzamide structure . - Boc-Protected Intermediates (e.g., Compound 1) :
tert-Butoxycarbonyl (Boc) groups in intermediates serve as temporary protective groups for amines, highlighting synthetic strategies that differ from the permanent tert-butyl substituent in the target compound .
Physical Properties
Note: Melting points for the target compound are unavailable in the provided evidence.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting key data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 496.6 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the compound's effectiveness against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays:
| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| This compound | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| This compound | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compound exhibits promising antitumor activity, particularly in the A549 cell line, where it shows lower IC50 values in both assay formats, suggesting higher potency.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated, demonstrating effectiveness against various bacterial strains.
Antimicrobial Testing Results
The compound was tested against Gram-positive and Gram-negative bacteria using broth microdilution methods:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Actual MIC values need to be filled based on experimental data from relevant studies.)
The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription processes in cancer cells . The presence of the benzothiazole moiety enhances its binding affinity to DNA, leading to effective inhibition of tumor cell proliferation.
Q & A
Q. What are the common synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a 6-acetamidobenzo[d]thiazol-2-amine precursor with 4-(tert-butyl)benzoyl chloride under nitrogen, using solvents like DMF or THF. Copper iodide and sodium hydroxide may catalyze the reaction (similar to , compound 29).
- Purification : Ethyl acetate extraction followed by column chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate the product.
- Yield Optimization : Reflux conditions (70–80°C, 12–24 hrs) and stoichiometric control improve yields to ~70–80% .
Q. Which spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm, 9H), acetamido NH (~10 ppm), and aromatic protons (6.5–8.0 ppm). Discrepancies in splitting patterns may indicate rotamers (common in benzamide derivatives) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >95%. For example, compound 31 in achieved 99% purity via HPLC .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm .
Q. What are the typical impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Unreacted starting materials : Detected via TLC (Rf comparison) and removed by iterative washing (e.g., 10% NaHCO3 for acidic impurities) .
- Byproducts from side reactions : E.g., over-alkylation or hydrolysis. These are minimized by controlling reaction pH and temperature. LC-MS helps identify such impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. highlights DMF’s role in cyclization reactions .
- Catalyst Screening : Copper(I) iodide (0.1–1 eq) accelerates amide coupling, as seen in . Alternative catalysts like HATU may reduce reaction time .
- Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acyl chloride addition) .
Q. How do researchers resolve conflicting NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons. For example, used NOESY to confirm hydrogen bonding in a benzamide crystal .
- Variable Temperature NMR : Heating to 60°C can coalesce split signals caused by rotational isomerism .
- X-ray Crystallography : Definitive structural assignment, as demonstrated in for a related thiazole-benzamide derivative .
Q. What strategies link structural modifications to biological activity in this compound?
- Methodological Answer :
- SAR Studies : Systematic variation of substituents (e.g., tert-butyl to isopropyl) followed by enzyme inhibition assays. highlights the tert-butyl group’s role in enhancing lipophilicity and target binding .
- Molecular Docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., kinases or GPCRs). used docking to explain sulfonamide derivatives’ activity .
- Pharmacophore Modeling : Identifies critical moieties (e.g., acetamido-thiazole) for activity, guiding further modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
